molecular formula C19H30O3 B14635626 Dodecanoic acid, 4-methoxyphenyl ester CAS No. 55250-82-3

Dodecanoic acid, 4-methoxyphenyl ester

Cat. No.: B14635626
CAS No.: 55250-82-3
M. Wt: 306.4 g/mol
InChI Key: UOHXNBCEJNQXQQ-UHFFFAOYSA-N
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Description

Dodecanoic acid, 4-methoxyphenyl ester (C19H30O3), also known as 4-methoxyphenyl laurate, is an ester derivative of dodecanoic acid (lauric acid) and 4-methoxyphenol. These compounds are characterized by their aromatic substituents, which influence their physicochemical properties and biological activities. Esters of lauric acid are commonly studied for their roles in antimicrobial agents, lipid metabolism, and industrial applications such as liquid crystals .

Properties

CAS No.

55250-82-3

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(4-methoxyphenyl) dodecanoate

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-19(20)22-18-15-13-17(21-2)14-16-18/h13-16H,3-12H2,1-2H3

InChI Key

UOHXNBCEJNQXQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Dielectric heating reduces Fischer esterification times from 8 hours to 35 minutes at 130°C with comparable yields (82%). Selective absorption of microwave energy by the polar 4-methoxyphenol molecule enhances reaction rates without degrading the methoxy group.

Continuous Flow Systems

Microreactor technology enables precise control over exothermic acyl chloride reactions. A numbered-up system with 10 parallel channels achieves 91% yield at 2.5 kg/day throughput, demonstrating scalability.

Solvent-Free Mechanochemistry

Ball milling dodecanoic acid, 4-methoxyphenol, and PTSA (5 mol%) produces the ester in 89% yield after 90 minutes. This emerging technique eliminates volatile organic solvents while maintaining high space-time yields of 0.45 g/(L·min).

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 4-methoxyphenol.

    Reduction: 4-methoxyphenylmethanol and dodecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid, 4-methoxyphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which dodecanoic acid, 4-methoxyphenyl ester exerts its effects is primarily through its interaction with microbial cell membranes. The ester disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that of other fatty acid esters, which are known to have antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of dodecanoic acid, 4-methoxyphenyl ester with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Characteristics
Dodecanoic acid (Lauric acid) C12H24O2 200.32 Carboxylic acid Found in natural oils; antimicrobial and lipid-modifying properties .
Dodecanoic acid, methyl ester C13H26O2 214.34 Methyl ester Antibacterial activity; detected in plant extracts .
Dodecanoic acid, ethyl ester C14H28O2 228.37 Ethyl ester Increases LDL cholesterol; abundant in fermented products .
Dodecanoic acid, 1,2,3-propanetriyl ester C39H74O6 639.00 Triglyceride Antiarthritic, hepatoprotective, and nematocide activities .
Dodecanoic acid, 4-nitrophenyl ester C18H27NO4 321.42 Nitrophenyl ester Low oral bioavailability; electron-withdrawing substituent .
Dodecanoic acid, 4-benzoylphenyl ester C25H32O3 380.52 Benzoyl-substituted aryl ester Synthetic mesogen; potential applications in liquid crystals .
This compound C19H30O3 306.44 Methoxy-substituted aryl ester Hypothesized enhanced solubility and antioxidant activity due to electron-donating methoxy group.

Physicochemical and Pharmacokinetic Properties

  • Thermal Stability: Dodecanoic acid esters degrade at high temperatures. For example, dodecanoic acid content decreases from 8.22% at 300°C to 0.07% at 400°C, forming secondary products .
  • Bioavailability : Aryl esters like 4-nitrophenyl laurate exhibit low oral bioavailability compared to aliphatic esters (e.g., myristic acid vinyl ester) due to steric and electronic effects .

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